molecular formula C7H6Cl2O B1581108 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one CAS No. 5307-99-3

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

Cat. No.: B1581108
CAS No.: 5307-99-3
M. Wt: 177.02 g/mol
InChI Key: JBPBARAOHIDZPU-UHFFFAOYSA-N
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Description

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is an organic compound with the molecular formula C7H6Cl2O. It is a bicyclic compound featuring a seven-membered ring with two chlorine atoms attached at the 7th position and a ketone group at the 6th position. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one can be synthesized through the reaction of cyclopentadiene with dichloroketene. The dichloroketene is typically generated from dichloroacetyl chloride and a tertiary amine. The reaction is carried out by adding a mixture of cyclopentadiene and a tertiary amine to a mixture of an inert solvent and dichloroacetaldehyde at a temperature range of 20 to 120°C .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one involves its reactivity towards nucleophiles, leading to ring-opening and substitution reactions. The molecular targets include various nucleophiles such as methoxide, hydroxide, and ammonia, which attack the electrophilic carbon atoms in the compound, resulting in the formation of new products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is unique due to the presence of both chlorine atoms and the ketone group, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1,3-5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPBARAOHIDZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(=O)C2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967579
Record name 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5307-99-3
Record name 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
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Record name 7,7-Dichlorobicyclo(3.2.0)hept-2-en-6-one
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Record name 5307-99-3
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Record name 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
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Record name 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one
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Synthesis routes and methods

Procedure details

Over a period of 1.5 hr 21.7 g of dry triethylamine in 200 ml of hexane was added to a vigorously stirred solution mixture of 27.2 g of freshly distilled cyclopentadiene (I), 30.5 g of dichloroacetyl chloride, and 200 ml of hexane (dried over molecular sieves). After stirring for 15 hours under an atmosphere of nitrogen, the reaction mixture was filtered and the filter cake was washed with hexane. The solvent was removed under vacuum, yielding a 35.2 g of liquid, which, when redistilled under vacuum, afforded 30 g of 7,7-dichlorobicyclo(3.2.0)hept-2-en-6-one (II).
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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